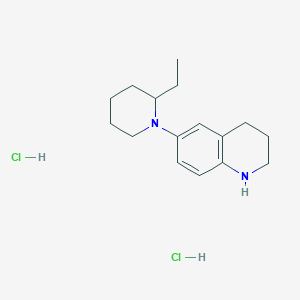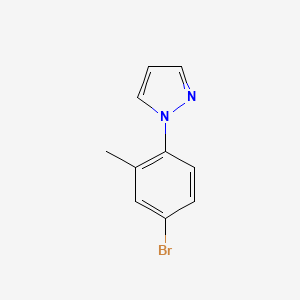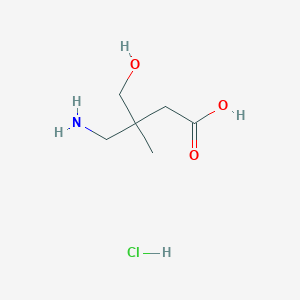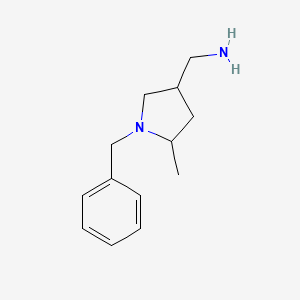
(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine
Descripción general
Descripción
“(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1423031-29-1 . It has a molecular weight of 204.32 and its IUPAC name is (1-benzyl-5-methyl-3-pyrrolidinyl)methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c1-11-7-13(8-14)10-15(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . This indicates that the compound has a complex structure with a benzyl group attached to a pyrrolidine ring.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Interactions
One major application of chemicals similar to (1-Benzyl-5-methylpyrrolidin-3-yl)methanamine in scientific research involves their use as selective inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. This application is crucial for understanding drug metabolism and potential drug-drug interactions (DDIs) when multiple drugs are coadministered. The selectivity of chemical inhibitors for specific CYP isoforms aids in predicting DDIs, with various inhibitors identified for their potency and selectivity, contributing to a comprehensive understanding of drug metabolism and safety profiles (Khojasteh et al., 2011).
Behavioral Pharmacology
Research into compounds structurally similar to this compound has extended into behavioral pharmacology, particularly regarding their anxiolytic and antidepressant potential. For example, the selective 5-hydroxytryptamine (HT)1B antagonist AR-A000002 has been investigated for its therapeutic utility in treating anxiety and affective disorders, demonstrating significant potential in preclinical models (Hudzik et al., 2003).
Neurochemistry and Neurotoxicity Studies
The study of neurotoxic substances and their effects on the brain is another critical area of research. Investigations into compounds like MDMA (3,4-Methylenedioxymethamphetamine), though not directly this compound, offer insights into the neurochemical and neurotoxic effects of psychoactive substances, elucidating the acute and long-term changes in neurotransmitter systems (McKenna & Peroutka, 1990).
Pharmacological and Toxicological Reviews
Comprehensive reviews of the pharmacological, physiological, psychopharmacological, toxicological, and epidemiological characteristics of related tryptamines, such as 5-MeO-DALT, emphasize the importance of documenting both fatal and non-fatal instances to build a scientific evidence base for these drugs. This contributes to understanding their impact on human health and safety (Corkery et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H314, and H335 . These indicate that it can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(1-benzyl-5-methylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-13(8-14)10-15(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKDUYMXXPICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)

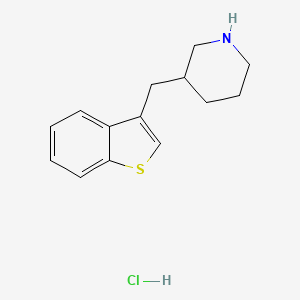
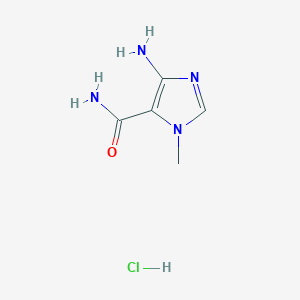
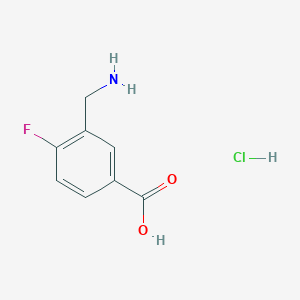
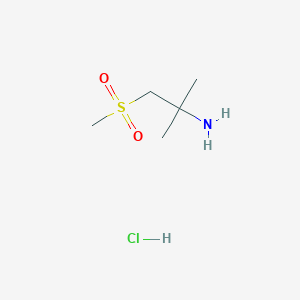
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)
